molecular formula C18H28ClO6P B8384679 Phosphonic acid, (1-acetyl-5-(2-chloro-4-methoxyphenoxy)pentyl)-, diethyl ester CAS No. 73515-00-1

Phosphonic acid, (1-acetyl-5-(2-chloro-4-methoxyphenoxy)pentyl)-, diethyl ester

Cat. No.: B8384679
CAS No.: 73515-00-1
M. Wt: 406.8 g/mol
InChI Key: YSUQWZYLIBTAOC-UHFFFAOYSA-N
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Description

Phosphonic acid, (1-acetyl-5-(2-chloro-4-methoxyphenoxy)pentyl)-, diethyl ester is a useful research compound. Its molecular formula is C18H28ClO6P and its molecular weight is 406.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

73515-00-1

Molecular Formula

C18H28ClO6P

Molecular Weight

406.8 g/mol

IUPAC Name

7-(2-chloro-4-methoxyphenoxy)-3-diethoxyphosphorylheptan-2-one

InChI

InChI=1S/C18H28ClO6P/c1-5-24-26(21,25-6-2)18(14(3)20)9-7-8-12-23-17-11-10-15(22-4)13-16(17)19/h10-11,13,18H,5-9,12H2,1-4H3

InChI Key

YSUQWZYLIBTAOC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(CCCCOC1=C(C=C(C=C1)OC)Cl)C(=O)C)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

[II; Ar is 2-Cl-4-CH3OC6H3, Y is O(CH2)4, R is C2H5, R' is CH3CO] was prepared from 0.79 g of lithium hydride, 19.4 g of diethyl acetonylphosphonate and 34.0 g of 4-(2-chloro-4-methoxyphenoxy)butyl iodide according to the procedure of Example 2(b). The product was chromatographed on Florisil to give 6.45 g of diethyl [1-acetyl-5-(2-chloro-4-methoxyphenoxy)pentyl]phosphonate as a yellow oil; MIC vs. herpes simplex type 2=12 mcg/ml. The NMR spectrum was consistent with the assigned structure.
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-Cl-4-CH3OC6H3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.79 g
Type
reactant
Reaction Step Three
Quantity
19.4 g
Type
reactant
Reaction Step Three
Quantity
34 g
Type
reactant
Reaction Step Three

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